![molecular formula C19H17BrN4O2 B2701294 Methyl 3-{[({4-[4-(3-methoxyphenyl)piperazin-1-yl]pyrimidin-2-yl}thio)acetyl]amino}benzoate CAS No. 1105223-80-0](/img/structure/B2701294.png)
Methyl 3-{[({4-[4-(3-methoxyphenyl)piperazin-1-yl]pyrimidin-2-yl}thio)acetyl]amino}benzoate
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Description
Scientific Research Applications
Synthesis of Novel Compounds
Research has focused on synthesizing new heterocyclic compounds derived from reactions involving similar complex chemical structures. These compounds have been evaluated for their potential as anti-inflammatory, analgesic, and antimicrobial agents due to their novel chemical properties. For instance, Abu‐Hashem et al. (2020) synthesized various benzodifuranyl, triazines, oxadiazepines, and thiazolopyrimidines with potential as COX inhibitors, showing significant analgesic and anti-inflammatory activities (A. Abu‐Hashem, S. Al-Hussain, M. Zaki, 2020).
Antiproliferative Activity
Compounds with similar complex structures have been investigated for their antiproliferative activity against various cancer cell lines. A study by Nowicka et al. (2015) found that derivatives of 2-amino-1H-benzimidazole exhibited promising antiproliferative activities, highlighting the potential of these compounds in cancer therapy (A. Nowicka, H. Liszkiewicz, W. Nawrocka, J. Wietrzyk, J. Sadowska, 2015).
properties
IUPAC Name |
1-[4-(4-bromophenyl)-3-oxopyrazin-2-yl]-3-(3,5-dimethylphenyl)urea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17BrN4O2/c1-12-9-13(2)11-15(10-12)22-19(26)23-17-18(25)24(8-7-21-17)16-5-3-14(20)4-6-16/h3-11H,1-2H3,(H2,21,22,23,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HGVZMCRRBHHXCJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)NC(=O)NC2=NC=CN(C2=O)C3=CC=C(C=C3)Br)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17BrN4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
413.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-[4-(4-Bromophenyl)-3-oxo-3,4-dihydropyrazin-2-yl]-1-(3,5-dimethylphenyl)urea |
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